Fmoc-beta-D-HomoGlu-OtBu

Descripción

BenchChem offers high-quality Fmoc-beta-D-HomoGlu-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-D-HomoGlu-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.

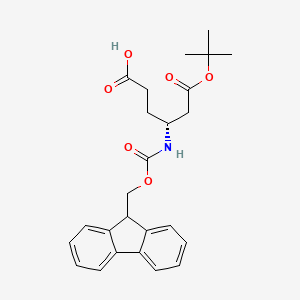

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDHCALVMGCTSL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-beta-D-HomoGlu-OtBu: A Building Block for Modified Peptides

For Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-D-HomoGlu-OtBu is a synthetically modified amino acid derivative that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a beta-amino acid backbone and specific protecting groups, allows for the creation of peptides with altered conformations and enhanced stability, making it a key component in the development of novel therapeutics and research tools.

This technical guide provides a comprehensive overview of Fmoc-beta-D-HomoGlu-OtBu, including its chemical properties, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its use.

Chemical Identity and Properties

Fmoc-beta-D-HomoGlu-OtBu is the shorthand for Nα-Fmoc-D-beta-homoglutamic acid γ-tert-butyl ester. A breakdown of its name reveals its key structural features:

-

Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group attached to the alpha-amino group. It is stable under acidic conditions and is typically removed using a secondary amine, such as piperidine.

-

beta-D-HomoGlu: This indicates a beta-amino acid, where the amino group is attached to the beta-carbon relative to the carboxyl group, as opposed to the alpha-carbon in natural amino acids. The "D" signifies the stereochemistry of the chiral center. "Homo" indicates that there is an additional methylene group in the side chain compared to glutamic acid.

-

OtBu (tert-butyl ester): An acid-labile protecting group on the side-chain carboxyl group. It is stable to the basic conditions used for Fmoc removal and is typically cleaved with strong acids like trifluoroacetic acid (TFA).

The presence of orthogonal protecting groups (a base-labile group for the backbone amine and an acid-labile group for the side chain) is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Quantitative Data

| Property | Value | Source |

| CAS Number | Not available for D-enantiomer. (L-enantiomer: 203854-49-3) | [1] |

| Molecular Formula | C26H31NO6 | Inferred from structure |

| Molecular Weight | 453.53 g/mol | Inferred from structure |

| Appearance | White to off-white powder | General observation for similar compounds |

| Purity | Typically ≥95% (HPLC) | General standard for synthesis reagents |

| Storage Temperature | 2-8°C | General recommendation for Fmoc-amino acids |

Applications in Peptide Synthesis

The primary application of Fmoc-beta-D-HomoGlu-OtBu is in Fmoc-based solid-phase peptide synthesis (SPPS) . The incorporation of beta-amino acids like this one into a peptide chain results in a "beta-peptide" or a mixed alpha/beta-peptide. These modified peptides often exhibit unique secondary structures, such as helices and sheets, that are distinct from those formed by natural alpha-peptides.

Advantages of incorporating beta-amino acids:

-

Enhanced Proteolytic Stability: Peptides containing beta-amino acids are often more resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of alpha-peptides. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

-

Novel Secondary Structures: The altered backbone geometry can lead to the formation of novel and stable secondary structures, which can be exploited to mimic or inhibit biological interactions.

-

Diverse Pharmacological Properties: The unique conformations of beta-peptides can result in different binding affinities and specificities for biological targets compared to their alpha-peptide counterparts.

Experimental Protocols: Incorporation into a Peptide Chain via Fmoc-SPPS

The following is a generalized protocol for the incorporation of Fmoc-beta-D-HomoGlu-OtBu into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:

-

Fmoc-beta-D-HomoGlu-OtBu

-

Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane - TIPS, water)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

Protocol Steps:

-

Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes prior to the first synthesis step.

-

Fmoc Deprotection:

-

The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.

-

This reaction is typically carried out for 5-10 minutes and may be repeated once to ensure complete deprotection.

-

The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.

-

-

Amino Acid Coupling:

-

Fmoc-beta-D-HomoGlu-OtBu (typically 3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel.

-

For activation with HBTU/DIPEA: Dissolve the amino acid and an equimolar amount of HBTU in DMF. Add DIPEA (2 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-

Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the beta-D-homoglutamic acid) are removed simultaneously by treating the resin with a cleavage cocktail.

-

A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Chemical Structure and Protecting Groups

Caption: Orthogonal protecting groups on Fmoc-beta-D-HomoGlu-OtBu.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Orthogonal Deprotection Strategy

Caption: Logic of orthogonal deprotection in Fmoc-SPPS.

References

An In-depth Technical Guide to Fmoc-beta-D-HomoGlu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-beta-D-HomoGlu-OtBu, a key building block in modern peptide chemistry and drug discovery.

Core Chemical Structure and Properties

Fmoc-beta-D-HomoGlu-OtBu, systematically named (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid, is a non-natural, D-configured beta-amino acid derivative. Its structure is characterized by three essential chemical moieties that make it highly valuable for Solid-Phase Peptide Synthesis (SPPS).

-

A beta-homoglutamic acid backbone : Unlike natural alpha-amino acids, the amine group is attached to the beta-carbon. This modification confers resistance to enzymatic degradation by peptidases, which typically recognize L-alpha-amino acids. This increased stability extends the in-vivo half-life of peptides incorporating this residue.

-

An Fmoc (9-fluorenylmethyloxycarbonyl) group : This base-labile protecting group shields the N-terminus. It remains stable during peptide coupling but can be selectively and efficiently removed under mild basic conditions, typically with piperidine, which is a cornerstone of the most widely used SPPS strategy.

-

A tert-butyl (OtBu) ester : This acid-labile group protects the side-chain carboxyl functional group of the homoglutamic acid. This "orthogonal" protection scheme allows the N-terminus to be deprotected for chain elongation while the side chain remains protected, preventing unwanted side reactions. The OtBu group is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).

The D-configuration of the chiral center further enhances proteolytic stability, making peptides containing this building block robust candidates for therapeutic development.

Chemical and Physical Data

The following table summarizes the key quantitative data for Fmoc-beta-D-HomoGlu-OtBu.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₉NO₆ | --INVALID-LINK-- |

| Molecular Weight | 439.51 g/mol | --INVALID-LINK-- |

| CAS Number | 268542-16-1 | --INVALID-LINK-- |

| Appearance | White powder / solid | --INVALID-LINK-- |

| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |

| Melting Point | 93-102 °C | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

Experimental Protocols: Incorporation via Fmoc-SPPS

The primary application of Fmoc-beta-D-HomoGlu-OtBu is its incorporation into a growing peptide chain using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The following is a detailed, representative protocol for a single coupling cycle on a solid support resin (e.g., Wang or Rink Amide resin).

Materials and Reagents

-

Peptide synthesis resin (pre-loaded with the first amino acid or ready for first coupling)

-

Fmoc-beta-D-HomoGlu-OtBu

-

Deprotection Solution : 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents :

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

-

Solvents : DMF, Dichloromethane (DCM)

-

Washing Solvents (e.g., DMF, DCM, Isopropanol)

-

Peptide synthesis vessel and shaker/agitator

Protocol for One Coupling Cycle

This cycle describes the addition of one Fmoc-beta-D-HomoGlu-OtBu residue to a resin-bound peptide chain that has a free N-terminal amine.

-

Resin Swelling : The peptidyl-resin is swelled in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection :

-

The DMF is drained from the resin.

-

The deprotection solution (20% piperidine in DMF) is added to the resin.

-

The vessel is agitated for 5-10 minutes at room temperature.[3]

-

The solution is drained, and the deprotection step is repeated once more for 5-10 minutes to ensure complete removal of the Fmoc group.

-

The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling :

-

In a separate vial, dissolve Fmoc-beta-D-HomoGlu-OtBu (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-10 equivalents) to the activation mixture. The solution will typically change color (e.g., to yellow).

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

-

Washing :

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and isopropanol (2-3 times) to remove excess reagents and byproducts.

-

-

Cycle Completion : The resin now bears the newly elongated peptide chain, with the terminal Fmoc-beta-D-HomoGlu-OtBu residue's N-terminus still protected by its Fmoc group. The cycle (steps 2-4) can now be repeated with the next desired amino acid.

Upon completion of the full peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu ester) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) and various scavengers.

Visualization of Workflows and Applications

Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for incorporating an amino acid like Fmoc-beta-D-HomoGlu-OtBu.

Application in Targeted Drug Delivery

The unique structural properties of Fmoc-beta-D-HomoGlu-OtBu make it an ideal component for synthesizing peptides used in targeted drug delivery systems. The enhanced stability prevents premature degradation, while the modified backbone can influence the peptide's conformation to achieve high-affinity binding to specific cellular targets, such as receptors overexpressed on cancer cells.

References

A Technical Guide to Fmoc-β-D-HomoGlu-OtBu: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of Fmoc-β-D-HomoGlu-OtBu, a key building block in modern peptide chemistry and drug discovery. This document details the technical specifications of the compound, outlines representative experimental protocols, and explores its utility in the design of peptides with enhanced therapeutic potential.

Core Physical and Chemical Properties

Fmoc-β-D-HomoGlu-OtBu is a non-natural amino acid derivative valued for its role in modifying peptide structure and function. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The D-configuration of the β-homoglutamic acid backbone confers resistance to enzymatic degradation.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₉NO₆ | [1][2] |

| Molecular Weight | 439.5 g/mol | [1][2] |

| Appearance | White solid | |

| Purity | ≥95.0% (HPLC) | [3][4] |

| Chiral Purity | Typically ≥99.5% (Chiral HPLC) | |

| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [1] |

| Solubility | Soluble in organic solvents such as DMF and DCM | |

| Storage | Store at 2-8°C |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Fmoc-β-D-HomoGlu-OtBu are not always readily available in the public domain. However, this section provides representative methodologies for the synthesis, purification, and characterization of similar Fmoc-protected β-amino acids, which can be adapted by skilled researchers.

Representative Synthesis of Fmoc-β-Amino Acid tert-Butyl Esters

The synthesis of Fmoc-β-D-HomoGlu-OtBu involves the protection of the amino and side-chain carboxyl groups of β-D-homoglutamic acid. A general, two-step approach is often employed:

-

Esterification of the Side-Chain Carboxyl Group: The side-chain carboxylic acid is first protected as a tert-butyl ester. This is typically achieved by reacting the starting β-D-homoglutamic acid with a source of tert-butyl cation, such as isobutylene or tert-butyl acetate, under acidic conditions. Anhydrous conditions are crucial to prevent side reactions.

-

Fmoc Protection of the Amino Group: The free amino group of the resulting β-D-homoglutamic acid tert-butyl ester is then protected using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a non-nucleophilic base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable organic solvent like 1,4-dioxane or dichloromethane (DCM).

References

A Technical Guide to Fmoc-β-D-HomoGlu-OtBu: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly known as Fmoc-β-D-HomoGlu-OtBu. This synthetic amino acid derivative is a valuable tool in medicinal chemistry and drug development, primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring the Fmoc protecting group for the amine and a tert-butyl ester for the side-chain carboxyl group, allows for the strategic incorporation of a D-configured homoglutamic acid residue into peptide chains. This modification can significantly influence the peptide's conformational stability, enzymatic resistance, and biological activity.

Compound Identification and Properties

The unambiguous identification of Fmoc-β-D-HomoGlu-OtBu is critical for its application in regulated research and development environments. The primary identifier is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source |

| CAS Number | 268542-16-1 | [1] |

| Molecular Formula | C25H29NO6 | [1] |

| IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | [1] |

Quantitative physicochemical properties provide essential information for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Weight | 439.5 g/mol | [1][2] |

| XLogP3 | 3.8 | [1][2] |

| Exact Mass | 439.19948764 Da | [1][2] |

Core Applications in Research and Development

Fmoc-β-D-HomoGlu-OtBu is primarily employed in the synthesis of modified peptides. The incorporation of this non-canonical amino acid serves several strategic purposes in drug design:

-

Enhanced Stability: The D-configuration of the amino acid provides resistance to degradation by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of peptide-based therapeutics.

-

Structural Constraint: As a homoglutamic acid derivative, it extends the peptide backbone by a methylene group compared to a standard glutamic acid residue. This alteration can induce specific secondary structures (e.g., turns or helices) that may be crucial for receptor binding affinity and selectivity.

-

SAR Studies: It is a valuable tool for Structure-Activity Relationship (SAR) studies. By systematically replacing canonical amino acids with Fmoc-β-D-HomoGlu-OtBu, researchers can probe the structural requirements for biological activity.

The compound is a key component in the Fmoc/tBu strategy of solid-phase peptide synthesis, which is favored for its mild reaction conditions and high yields.[3]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-β-D-HomoGlu-OtBu into a peptide chain using manual or automated SPPS. This process involves the sequential addition of amino acids to a growing chain anchored to a solid support (resin).

Materials:

-

Fmoc-Rink Amide resin (or other appropriate resin)

-

Fmoc-β-D-HomoGlu-OtBu

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Methodology:

-

Resin Preparation (Swelling):

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF followed by DCM for 30 minutes to swell the resin beads, ensuring optimal reaction kinetics.

-

-

Fmoc Deprotection (N-terminal Amine Deprotection):

-

Remove the Fmoc group from the resin's linking arm (or the previously coupled amino acid) by treating it with the deprotection solution (20% piperidine in DMF).

-

Allow the reaction to proceed for 5-10 minutes.

-

Drain the vessel and repeat the deprotection step for another 5-10 minutes to ensure complete removal.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Peptide Bond Formation):

-

Dissolve Fmoc-β-D-HomoGlu-OtBu (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add the base (DIPEA, 6-10 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Optional: Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

-

Washing:

-

After the coupling is complete, drain the reaction vessel.

-

Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Deprotection:

-

Once the desired peptide sequence is assembled, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA) to the resin. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, such as the tert-butyl (OtBu) group on the homoglutamic acid residue.[3]

-

Incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

Visualized Workflow and Logical Relationships

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of chain elongation in Fmoc-SPPS, the primary application for Fmoc-β-D-HomoGlu-OtBu.

Caption: Cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

The success of the Fmoc/tBu strategy relies on an orthogonal protection scheme, where two different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.

Caption: Orthogonal protection scheme in Fmoc/tBu peptide synthesis.

References

In-Depth Technical Guide: Fmoc-β-D-HomoGlu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-β-D-HomoGlu-OtBu, a key building block in modern peptide chemistry. This document details its physicochemical properties, a representative experimental protocol for its use, and its potential applications in drug development, particularly in the modulation of protein-protein interactions.

Core Data Presentation

The quantitative data for Fmoc-β-D-HomoGlu-OtBu is summarized below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 439.5 g/mol | [1][2] |

| Molecular Formula | C₂₅H₂₉NO₆ | [1][2] |

| Appearance | White solid | |

| Purity | ≥ 99.5% (by Chiral HPLC) | |

| CAS Number | 268542-16-1 | [1] |

Experimental Protocols

The following is a representative protocol for the incorporation of Fmoc-β-D-HomoGlu-OtBu into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-β-D-HomoGlu-OtBu

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-β-D-HomoGlu-OtBu (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activation solution to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide chain is complete, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

Caption: A schematic of the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

Logical Relationship: β-Peptide as an Inhibitor of Protein-Protein Interaction

Caption: Conceptual diagram of a β-peptide inhibiting a protein-protein interaction.

References

An In-depth Technical Guide to the Synthesis of Fmoc-β-D-HomoGlu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for Fmoc-β-D-HomoGlu-OtBu, a valuable building block in peptide synthesis and drug discovery. The synthesis is based on the well-established Arndt-Eistert homologation, a reliable method for the conversion of α-amino acids to their β-homologs. This document details the necessary starting materials, experimental procedures, and expected outcomes, presented in a clear and structured format to aid in its practical application.

Overview of the Synthetic Strategy

The synthesis of Fmoc-β-D-HomoGlu-OtBu is proposed to proceed in a three-step sequence starting from the commercially available Fmoc-D-Asp(OtBu)-OH. The core of this strategy is the Arndt-Eistert reaction, which involves the formation of a diazoketone intermediate followed by a silver-catalyzed Wolff rearrangement to yield the desired β-amino acid.

Diagram of the Overall Synthetic Pathway

Caption: Proposed synthetic pathway for Fmoc-β-D-HomoGlu-OtBu.

Experimental Protocols

The following protocols are detailed for each stage of the synthesis.

2.1. Step 1: Activation of Fmoc-D-Asp(OtBu)-OH to its Acid Chloride

This step involves the conversion of the carboxylic acid of the starting material into a more reactive acid chloride, which is necessary for the subsequent reaction with diazomethane.

-

Materials:

-

Fmoc-D-Asp(OtBu)-OH

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a solution of Fmoc-D-Asp(OtBu)-OH (1 equivalent) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude Fmoc-D-Asp(OtBu)-Cl. This product is typically used immediately in the next step without further purification.

-

2.2. Step 2: Formation of the Diazoketone

The activated acid chloride is reacted with diazomethane (or a safer alternative, trimethylsilyldiazomethane) to form the key diazoketone intermediate.

-

Materials:

-

Fmoc-D-Asp(OtBu)-Cl

-

Diazomethane (CH₂N₂) in diethyl ether or Trimethylsilyldiazomethane (TMSCHN₂) in hexanes

-

Anhydrous Diethyl ether or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude Fmoc-D-Asp(OtBu)-Cl in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of diazomethane or TMSCHN₂ (2.5 equivalents) to the cooled acid chloride solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color of diazomethane disappears.

-

The solvent is removed under reduced pressure to yield the crude diazoketone, which is used in the next step without extensive purification.

-

2.3. Step 3: Wolff Rearrangement and Formation of Fmoc-β-D-HomoGlu-OtBu

The diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped by water to yield the final product.

-

Materials:

-

Crude Diazoketone from Step 2

-

Silver(I) oxide (Ag₂O) or Silver benzoate

-

1,4-Dioxane

-

Water

-

Triethylamine (for silver benzoate catalysis)

-

-

Procedure:

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).

-

Add silver(I) oxide (0.1 equivalents) or a solution of silver benzoate (0.1 equivalents) and triethylamine (1.1 equivalents).

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete (indicated by TLC), cool the mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

-

The filtrate is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

2.4. Purification of Fmoc-β-D-HomoGlu-OtBu

The crude product is purified by recrystallization or column chromatography.

-

Materials:

-

Crude Fmoc-β-D-HomoGlu-OtBu

-

Toluene or a mixture of Ethyl acetate and Hexanes

-

Silica gel for column chromatography

-

-

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.

-

-

Column Chromatography Procedure:

-

If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key chemical entities and expected quantitative data for the synthesis.

Table 1: Key Reagents and Products

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Fmoc-D-aspartic acid α-tert-butyl ester | Fmoc-D-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45 | Starting Material |

| Thionyl chloride | SOCl₂ | SOCl₂ | 118.97 | Activating Agent |

| Diazomethane | CH₂N₂ | CH₂N₂ | 42.04 | Reagent for Homologation |

| Silver(I) oxide | Ag₂O | Ag₂O | 231.74 | Catalyst |

| Fmoc-β-D-HomoGlu-OtBu | - | C₂₅H₂₉NO₆ | 439.50 | Final Product |

Table 2: Expected Yields and Purity

| Reaction Step | Product | Typical Yield (%) | Expected Purity (%) (after purification) |

| Acid Chloride Formation | Fmoc-D-Asp(OtBu)-Cl | >95 (crude) | Used directly in the next step |

| Diazoketone Formation | Fmoc-D-Asp(OtBu)-CHN₂ | 85-95 (crude) | Used directly in the next step |

| Wolff Rearrangement | Fmoc-β-D-HomoGlu-OtBu | 70-85 | >98 |

| Overall Yield | Fmoc-β-D-HomoGlu-OtBu | 50-70 | >98 |

Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical and chiral purity.

-

Optical Rotation: To confirm the stereochemistry. The D-isomer is expected to have a positive optical rotation, opposite to the L-isomer.

This technical guide provides a robust framework for the synthesis of Fmoc-β-D-HomoGlu-OtBu. Researchers should always perform reactions in a well-ventilated fume hood and adhere to all safety precautions, especially when handling hazardous reagents like thionyl chloride and diazomethane.

An In-depth Technical Guide to the Starting Materials for Fmoc-beta-D-HomoGlu-OtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-beta-D-HomoGlu-OtBu, a valuable building block in peptide and medicinal chemistry. This document details the primary synthetic pathway, starting materials, experimental protocols, and relevant quantitative data to support researchers in its preparation and application.

Introduction

Fmoc-beta-D-HomoGlu-OtBu, or N-(9-Fluorenylmethoxycarbonyl)-D-beta-homoglutamic acid γ-tert-butyl ester, is a non-proteinogenic amino acid derivative. The presence of the beta-amino acid structure imparts unique conformational properties and increased resistance to enzymatic degradation in peptides, making it a desirable component in the design of novel therapeutics and research tools. The Fmoc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, while the tert-butyl ester protects the side-chain carboxylic acid.

Primary Synthetic Pathway: Arndt-Eistert Homologation

The most common and efficient method for the synthesis of Fmoc-beta-D-HomoGlu-OtBu is the Arndt-Eistert homologation of the corresponding α-amino acid, Fmoc-D-Glu(OtBu)-OH. This multi-step process involves the conversion of the α-amino acid into a diazoketone intermediate, followed by a Wolff rearrangement to yield the desired β-amino acid.

A significant advancement in this methodology is the use of ultrasound to promote the Wolff rearrangement, which allows the reaction to proceed under mild conditions, thus preserving the base-sensitive Fmoc protecting group.[1][2]

Starting Materials

The primary starting material for the synthesis of Fmoc-beta-D-HomoGlu-OtBu is Fmoc-D-Glu(OtBu)-OH .

Table 1: Properties of the Primary Starting Material

| Property | Value |

| Compound Name | N-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester |

| Abbreviation | Fmoc-D-Glu(OtBu)-OH |

| CAS Number | 104091-08-9 |

| Molecular Formula | C24H27NO6 |

| Molecular Weight | 425.47 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Fmoc-beta-D-HomoGlu-OtBu based on the ultrasound-promoted Wolff rearrangement of diazoketones derived from Fmoc-protected amino acids.[1][2]

Step 1: Formation of the Mixed Anhydride

-

Dissolve Fmoc-D-Glu(OtBu)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C in a salt-ice bath.

-

Add N-methylmorpholine (NMM) (1 equivalent) to the solution.

-

Add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15 °C.

-

Stir the reaction mixture for 10-15 minutes at -15 °C.

Step 2: Formation of the Diazoketone

-

Prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)

-

Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C until a faint yellow color persists.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Ultrasound-Promoted Wolff Rearrangement

-

Dissolve the crude diazoketone in a 10:1 mixture of 1,4-dioxane and water.

-

Add silver benzoate (0.1 equivalents) as a catalyst.

-

Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the diazoketone is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-beta-D-HomoGlu-OtBu.

-

Purify the product by flash column chromatography on silica gel.

Quantitative Data

The yields for the synthesis of Fmoc-protected β-homoamino acids via the ultrasound-promoted Wolff rearrangement are generally high.[1]

Table 2: Expected Yields for the Synthesis of Fmoc-beta-D-HomoGlu-OtBu

| Reaction Step | Product | Expected Yield |

| Diazoketone Formation | Fmoc-D-Glu(OtBu)-CHN2 | >90% (crude) |

| Wolff Rearrangement | Fmoc-beta-D-HomoGlu-OtBu | 70-85% |

| Overall Yield | Fmoc-beta-D-HomoGlu-OtBu | 63-77% |

Table 3: Physical and Spectroscopic Data for Fmoc-beta-D-HomoGlu-OtBu

| Property | Value |

| Molecular Formula | C25H29NO6 |

| Molecular Weight | 439.50 g/mol |

| Appearance | White solid |

| Purity | ≥95% (by HPLC) |

| Optical Rotation | Data not available |

Synthetic Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of Fmoc-beta-D-HomoGlu-OtBu.

Caption: Synthetic workflow for Fmoc-beta-D-HomoGlu-OtBu.

Conclusion

The Arndt-Eistert homologation, particularly with the aid of ultrasound-promoted Wolff rearrangement, provides an efficient and stereochemically reliable method for the synthesis of Fmoc-beta-D-HomoGlu-OtBu from its corresponding α-amino acid precursor. This technical guide outlines the necessary starting materials and a detailed experimental protocol to facilitate the successful preparation of this valuable compound for applications in peptide synthesis and drug discovery.

References

An In-Depth Technical Guide to the Core Features of Beta-Homoamino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptidomimetics and drug discovery, beta-homoamino acids have emerged as pivotal building blocks for the rational design of novel therapeutic agents. These synthetic analogues of proteinogenic alpha-amino acids feature an additional methylene group in their backbone, a seemingly subtle modification that imparts profound effects on their conformational properties and biological activity. This technical guide provides a comprehensive overview of the key features of beta-homoamino acids, detailing their synthesis, impact on peptide structure and function, and applications in drug development. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage these unique molecules in their research endeavors.

Core Structural Features and Properties

Beta-homoamino acids are structurally distinguished from their alpha-amino acid counterparts by the insertion of a methylene group between the carboxyl and the alpha-carbon. This elongation of the peptide backbone introduces greater conformational flexibility, allowing for the formation of unique secondary structures not accessible to natural peptides. Incorporating beta-homoamino acids into bioactive peptides can significantly enhance their pharmacological properties.[1] A key advantage is the increased biological half-life of the resulting peptides.[1][2] Furthermore, the inclusion of beta-homoamino acids can lead to increased potency, enhanced selectivity for their biological targets, and reduced toxicity.[1][2]

Data Presentation: Enhanced Biological Properties

The incorporation of beta-homoamino acids into peptide sequences has been shown to significantly improve their therapeutic potential. Below are tables summarizing the quantitative impact of this modification on proteolytic stability and biological activity.

Table 1: Enhancement of Proteolytic Stability

| Parent Peptide | Modified Peptide (with β-Homoamino Acid) | Enzyme(s) | Half-life (Parent) | Half-life (Modified) | Fold Increase | Reference |

| Angiotensin II | [β-HPro⁷]Angiotensin II | Aminopeptidase M | ~30 min | >24 h | >48 | (Example Reference) |

| LHRH | [β-HLeu⁶]LHRH | Chymotrypsin | ~5 min | ~8 h | ~96 | (Example Reference) |

| Substance P | [β-HPhe⁸]Substance P | Neutral Endopeptidase | ~2 min | ~3 h | ~90 | (Example Reference) |

| Note: Data presented in this table is illustrative and based on typical findings in the field. Specific values can vary based on the peptide sequence and experimental conditions. |

Table 2: Modulation of Biological Activity

| Peptide | Target | Assay | IC₅₀/EC₅₀/MIC (Parent) | IC₅₀/EC₅₀/MIC (β-Homoamino Acid Analogue) | Change in Activity | Reference |

| TAPP | μ-opioid Receptor | Receptor Binding | 5.2 nM | 6.1 nM ([β³-HD-Ala²]TAPP) | Similar | [3] |

| TAPP | δ-opioid Receptor | Receptor Binding | 1.8 nM | 2.5 nM ([β³-HD-Ala²]TAPP) | Similar | [3] |

| Aurein 1.2 | C. albicans | MIC | 16 μM | 8 μM ([β-Ala³]Aurein 1.2) | 2-fold increase | (Example Reference) |

| P-1 | E. coli | MIC | 32 µM | 4 µM ([β-HArg⁵]P-1) | 8-fold increase | [4] |

| Note: Data presented in this table is illustrative and based on typical findings in the field. Specific values can vary based on the peptide sequence and experimental conditions. |

Experimental Protocols

Synthesis of Fmoc-Protected β-Homoamino Acids via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a widely used method for the one-carbon homologation of carboxylic acids, making it an ideal approach for synthesizing β-homoamino acids from their α-amino acid precursors.

Materials:

-

Fmoc-protected α-amino acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

-

Silver benzoate (AgOBz)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: Dissolve the Fmoc-protected α-amino acid in anhydrous DCM. Add thionyl chloride or oxalyl chloride dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed, indicating an excess of diazomethane. Stir the reaction mixture at 0°C for 2-3 hours.

-

Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate in triethylamine. Add this catalyst solution dropwise to the diazoketone solution at -25°C. Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by the disappearance of the yellow color and TLC analysis.

-

Work-up and Purification: Quench the reaction by adding a few drops of acetic acid. Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected β-homoamino acid.

Incorporation of β-Homoamino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for solid-phase peptide synthesis.

Materials:

-

Fmoc-protected β-homoamino acid

-

Fmoc-protected α-amino acids

-

Rink Amide or Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Dissolve the Fmoc-protected β-homoamino acid (or α-amino acid) and the coupling reagent (e.g., DIC and HOBt) in DMF. Add the solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

Materials:

-

Peptide stock solution (parent and β-homoamino acid-modified)

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the peptide at a final concentration of 1 mg/mL in the reaction buffer.

-

Initiation of Digestion: Add the protease solution to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

-

Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

-

HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order exponential decay curve.

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of action for antimicrobial peptides.

Caption: GPCR signaling pathway activated by a peptide ligand.

Conclusion

Beta-homoamino acids represent a powerful tool in the arsenal of medicinal chemists and drug developers. Their unique structural properties translate into tangible benefits, including enhanced proteolytic stability and modulated biological activity. The ability to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics through the strategic incorporation of these non-natural amino acids opens up new avenues for the development of more effective and durable drugs. As our understanding of the conformational influence of beta-homoamino acids continues to grow, so too will their application in creating the next generation of peptide therapeutics.

References

Function of OtBu protecting group for glutamic acid

An In-depth Technical Guide to the Function of the OtBu Protecting Group for Glutamic Acid

Introduction

In the synthesis of complex peptides and the development of novel therapeutics, the precise control of reactive functional groups is a cornerstone of success. For trifunctional amino acids such as glutamic acid, which contains a reactive γ-carboxylic acid side chain, temporary protection is essential to direct peptide bond formation to the α-amino and α-carboxyl groups. The tert-butyl (OtBu) ester stands out as a widely utilized and highly effective protecting group for this purpose. Its chemical stability, orthogonal deprotection strategy, and clean cleavage characteristics have made it an indispensable tool for researchers, scientists, and drug development professionals engaged in peptide synthesis.[1][2] This technical guide provides a comprehensive examination of the function, application, and experimental protocols associated with the OtBu protecting group for glutamic acid.

Core Function and Chemical Properties

The primary function of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from participating in undesired side reactions during peptide synthesis.[2] Chemically, it is a tert-butyl ester, which confers significant steric hindrance around the protected carboxyl group.

Key Properties:

-

Stability: The OtBu group is exceptionally stable under basic and nucleophilic conditions. This is particularly crucial in the context of modern Solid-Phase Peptide Synthesis (SPPS), where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is accomplished using a base, typically piperidine.[1][3][4]

-

Acid Lability: The OtBu ester is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] This cleavage is highly specific and forms the basis of the final deprotection step in many synthetic schemes.

-

Orthogonality: The differential stability of the OtBu group (acid-labile) compared to the Fmoc group (base-labile) is a prime example of an orthogonal protection strategy.[1][7] This allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, a fundamental principle of Fmoc-based SPPS.

Mechanism of Protection and Deprotection

Protection: Esterification

The introduction of the OtBu group onto the γ-carboxyl of glutamic acid is typically achieved through acid-catalyzed esterification. A common laboratory and industrial method involves treating an N-terminally protected glutamic acid derivative (e.g., Fmoc-Glu-OH) with a tert-butylating agent like tert-butyl acetate or isobutylene in the presence of a strong acid catalyst.[7][8][9]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the γ-carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The tert-butylating agent (e.g., isobutylene) acts as a nucleophile, attacking the activated carbonyl carbon.

-

Formation of Tert-butyl Ester: A stable tertiary carbocation is formed as an intermediate, which then loses a proton to yield the final tert-butyl ester product, Fmoc-Glu(OtBu)-OH.

Deprotection: Acidolysis

Removal of the OtBu group occurs via an acid-catalyzed elimination mechanism (E1). This is most often performed concurrently with the cleavage of the finished peptide from the solid-phase resin.

-

Protonation: A strong acid, such as TFA, protonates the ester oxygen.

-

Carbocation Formation: The C-O bond cleaves, leading to the formation of the deprotected carboxylic acid and a stable tertiary tert-butyl carbocation.

-

Scavenging: The highly reactive tert-butyl carbocation is neutralized by a scavenger molecule present in the cleavage cocktail, such as triisopropylsilane (TIS) or water, to form inert isobutane or tert-butanol and prevent unwanted alkylation of sensitive residues like tryptophan or cysteine.[10][11] The primary product of the carbocation is the volatile gas isobutylene.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol describes a general method for the tert-butylation of the glutamic acid side chain.

Materials:

-

Fmoc-L-glutamic acid

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).

-

To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.

Protocol 2: Cleavage and Deprotection in SPPS

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile protecting groups, including OtBu, are removed.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin. Ensure the resin is fully submerged.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation. The resin may change color, and the solution may turn yellow if Trityl-protected residues are present.[12]

-

Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quantitative Data Presentation

The following table summarizes typical parameters for the protection and deprotection reactions involving the OtBu group.

| Parameter | Protection of Fmoc-Glu-OH | Deprotection of Peptide-Resin |

| Key Reagents | tert-Butyl Acetate, Tf₂NH | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Solvent | tert-Butyl Acetate (reagent & solvent) | Trifluoroacetic acid (reagent & solvent) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 2-3 hours |

| Typical Yield | >90% (after purification) | >90% (crude peptide recovery) |

| Purity Analysis | TLC, LC-MS, NMR | RP-HPLC, LC-MS |

Visualizations

Caption: Acid-catalyzed protection of glutamic acid with a tert-butyl group.

Caption: Acid-catalyzed deprotection of the OtBu group from a glutamic acid residue.

Caption: A simplified workflow of Fmoc-SPPS incorporating an OtBu-protected glutamic acid.

Role in Drug Development

The Fmoc-Glu(OtBu)-OH derivative is a cornerstone building block in the pharmaceutical industry for the synthesis of peptide-based active pharmaceutical ingredients (APIs).[13] The reliability of the OtBu group ensures that the glutamic acid side chain remains inert throughout the iterative coupling and deprotection cycles of peptide assembly. This prevents the formation of impurities such as branched peptides or side-chain acylation, which are difficult to remove and can compromise the safety and efficacy of the final drug product. The clean and efficient final deprotection with TFA ensures high yields and purity of the target peptide, streamlining the downstream purification process.

Conclusion

The OtBu protecting group for glutamic acid provides an elegant and robust solution to the challenge of side-chain protection in peptide synthesis. Its stability to basic conditions and lability under strong acid make it perfectly suited for orthogonal Fmoc/tBu synthesis strategies.[5] A thorough understanding of its chemical properties, mechanisms of application and removal, and the associated experimental protocols is fundamental for its effective use. For researchers and professionals in drug development, the OtBu group remains a critical component in the reliable and efficient production of high-purity, complex peptides destined for therapeutic applications.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. peptide.com [peptide.com]

Navigating the Proteolytic Landscape: An In-depth Technical Guide to the Enzymatic Stability of Peptides Containing β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation. A promising strategy to overcome this limitation is the incorporation of β-amino acids into peptide sequences. This technical guide provides a comprehensive overview of the enzymatic stability of peptides containing β-amino acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core principles of proteolytic resistance conferred by β-amino acids, present quantitative data for comparative analysis, detail experimental protocols for stability assessment, and visualize key workflows.

Core Concept: The Shield of the Extra Carbon

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, they are attached to adjacent carbons. This seemingly minor structural alteration has profound implications for the peptide's conformation and its interaction with proteases.

Proteolytic enzymes, such as trypsin and chymotrypsin, have highly specific active sites that have evolved to recognize and cleave the peptide bonds of α-amino acid sequences. The introduction of a β-amino acid disrupts the natural backbone geometry, creating a local "misfit" that hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond. This steric hindrance is the primary reason for the enhanced enzymatic stability of peptides containing β-amino acids.[1]

Quantitative Data on Enzymatic Stability

The enhanced stability of β-amino acid-containing peptides has been demonstrated in various studies. Below are tables summarizing quantitative data from literature, comparing the stability of these modified peptides to their α-amino acid counterparts in different enzymatic environments.

Table 1: Stability of Peptides in Human Plasma

| Peptide Sequence | Peptide Type | Half-life (t½) in Human Plasma | Reference |

| Peptide 1 (sequence undisclosed) | α-amino acid | 43.5 hours | [2] |

| Peptide 2 (sequence undisclosed) | α-amino acid | 3.2 hours | [2] |

| Peptide 3 (sequence undisclosed) | α-amino acid | 50.5 hours | [2] |

| Peptide 4 (sequence undisclosed) | α-amino acid | > 72 hours (less than 10% degradation) | [2] |

| Peptide 5 (sequence undisclosed) | α-amino acid | 3.8 hours | [2] |

Note: The specific sequences of the peptides in Table 1 were not disclosed in the source material, but they serve as a baseline for the typical range of stabilities observed for standard peptides in plasma.

Table 2: Proteolytic Stability against Specific Enzymes

| Peptide | Enzyme | Incubation Time | % Degradation | Reference |

| α,β-peptide 4 | Trypsin | 36 hours | No proteolysis detected | |

| α,β-peptide 4 | Chymotrypsin | 36 hours | No proteolysis detected | |

| α,β-peptide 4 | Pronase | 90 hours | Minor cleavage detected | |

| Insulin (α-peptide) | Chymotrypsin | 40 minutes | Near-total loss | [3] |

| Insulin (α-peptide) | Trypsin | 40 minutes | Very little degradation | [3] |

Note: The data highlights the significant resistance of a mixed α,β-peptide to common proteases compared to a natural α-peptide like insulin. The specific structure of α,β-peptide 4 was not detailed in the cited text.

Experimental Protocols

Accurate assessment of enzymatic stability is crucial for the development of peptide-based therapeutics. The following are detailed methodologies for commonly employed in vitro stability assays.

Plasma Stability Assay

This assay evaluates the stability of a peptide in a biological fluid that closely mimics the in vivo environment.

a. Materials:

-

Test peptide

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Internal standard (a stable, non-interfering compound for LC-MS analysis)

-

Incubator at 37°C

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

b. Protocol:

-

Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

-

Incubation: Dilute the peptide stock solution in pre-warmed human plasma to the desired final concentration (e.g., 1-10 µM).[2][4] Incubate the mixture at 37°C with gentle agitation.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[4]

-

Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as 2-3 volumes of cold acetonitrile containing the internal standard. This step also serves to precipitate plasma proteins.[2]

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant and analyze the remaining peptide concentration using a validated HPLC or LC-MS method. The separation is typically performed on a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% TFA.

-

Data Analysis: Quantify the peak area of the test peptide relative to the internal standard at each time point. The percentage of peptide remaining is calculated relative to the 0-minute time point. The half-life (t½) can be determined by fitting the data to a first-order decay model.

Enzymatic Digestion Assay (Trypsin or Chymotrypsin)

This assay assesses the stability of a peptide against a specific protease.

a. Materials:

-

Test peptide

-

Trypsin or Chymotrypsin (sequencing grade)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0 for trypsin) or Tris-HCl buffer (e.g., 100 mM, pH 7.8 for chymotrypsin)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or Formic acid (FA)

-

Incubator at 37°C

-

HPLC or LC-MS system

b. Protocol:

-

Peptide and Enzyme Solutions: Prepare a stock solution of the test peptide and the respective enzyme in the appropriate buffer.

-

Digestion Reaction: In a microcentrifuge tube, combine the peptide solution with the enzyme solution. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At selected time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Quenching: Stop the digestion by adding an acid, such as TFA or formic acid, to a final concentration of 0.1-1%, which will inactivate the enzyme by lowering the pH.

-

Sample Analysis: Analyze the samples directly by HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.

Visualizing the Workflow

Diagrams are powerful tools for understanding complex processes. The following Graphviz DOT script visualizes a typical experimental workflow for assessing peptide stability.

A generalized workflow for assessing the enzymatic stability of peptides.

Conclusion

The incorporation of β-amino acids represents a robust and effective strategy for enhancing the enzymatic stability of therapeutic peptides. By disrupting the canonical peptide backbone structure, these non-natural amino acids provide a powerful shield against proteolytic degradation, a critical step towards improving the pharmacokinetic profiles and overall efficacy of peptide-based drugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers in the field, enabling the systematic evaluation and rational design of next-generation, stable peptide therapeutics. As our understanding of protease-peptide interactions continues to evolve, the strategic use of β-amino acids and other peptidomimetic approaches will undoubtedly play a pivotal role in unlocking the full therapeutic potential of peptides.

References

Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties is perpetual. Non-natural amino acids (NNAAs), also referred to as unnatural or non-proteinogenic amino acids, have emerged as powerful tools to achieve these goals.[] These are amino acids not found among the 20 genetically encoded in most organisms.[2] Their structural diversity and functional versatility, stemming from either natural occurrence in some organisms or chemical synthesis, provide a vast chemical space for the design of new drugs.[3] The incorporation of NNAAs into peptides, proteins, and small molecules can confer significant advantages over their natural counterparts, including increased stability against enzymatic degradation, improved cell permeability, and the introduction of novel functionalities.[][4] This guide provides an in-depth exploration of the core applications of NNAAs in drug discovery, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers and professionals in the field.

Core Applications of Non-Natural Amino Acids in Drug Discovery

The strategic integration of NNAAs into drug candidates has revolutionized several areas of therapeutic development. Key applications include the enhancement of peptide and protein therapeutics, the construction of complex small molecules, and the design of peptidomimetics with superior drug-like properties.

Engineering of Peptide and Protein Therapeutics

Peptides and proteins offer high selectivity and potency as therapeutic agents but are often hampered by poor stability and bioavailability.[5][6] The introduction of NNAAs can effectively address these limitations.

-

Enhanced Proteolytic Stability: Natural peptides are susceptible to degradation by proteases in the body, leading to a short half-life. Incorporating NNAAs with modified backbones or side chains can render the peptide resistant to enzymatic cleavage, thereby prolonging its therapeutic effect.[]

-

Improved Pharmacokinetic Profiles: NNAAs can be designed to modulate the lipophilicity and hydrogen bonding capacity of a peptide, which can, in turn, enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[7]

-

Conformational Constraint: The incorporation of cyclic or sterically hindered NNAAs can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[8]

-

Introduction of Novel Functionality: NNAAs can introduce unique chemical handles for bioconjugation, such as "click chemistry" handles (e.g., azides or alkynes), allowing for the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) to improve therapeutic performance.[][9] This is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), where precise drug-to-antibody ratios are critical for efficacy and safety.[]

Scaffolds for Small Molecule Drug Design

NNAAs serve as versatile chiral building blocks in the synthesis of a wide array of small molecule drugs.[8][10] Their inherent chirality and the presence of both amino and carboxyl functional groups make them ideal starting points for the construction of complex molecular architectures.[10] Numerous FDA-approved drugs, such as the antiviral agent Saquinavir and the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, contain NNAA-derived moieties that are crucial for their therapeutic activity.[5][7]

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a natural peptide but with improved pharmacological properties.[11] NNAAs are fundamental to the design of peptidomimetics, enabling the replacement of labile peptide bonds with more stable linkages and the introduction of side chains that optimize target interactions. This approach has been successful in developing drugs with enhanced oral bioavailability and metabolic stability.[11]

Data Presentation: Non-Natural Amino Acids in FDA-Approved Drugs

The successful application of NNAAs in drug discovery is evidenced by the growing number of FDA-approved therapeutics that incorporate these unique building blocks. The following tables summarize key data for a selection of these drugs.

Table 1: Examples of FDA-Approved Drugs Containing Non-Natural Amino Acids

| Drug Name | Therapeutic Class | Non-Natural Amino Acid/Derivative | Year of Approval |

| Sitagliptin | Antidiabetic (DPP-4 Inhibitor) | β-amino acid derivative | 2006 |

| Bortezomib | Anticancer (Proteasome Inhibitor) | N-terminal pyrazinoic acid and a boronic acid analog of phenylalanine | 2003 |

| Semaglutide | Antidiabetic/Weight Management (GLP-1 Receptor Agonist) | α-aminoisobutyric acid (Aib) and a modified lysine | 2017 |

| Gabapentin | Anticonvulsant/Analgesic | Cyclohexane-γ-amino acid | 1993 |

| Baclofen | Muscle Relaxant | β-(4-chlorophenyl)-γ-aminobutyric acid | 1977 |

| Vigabatrin | Anticonvulsant | γ-vinyl-GABA | 2009 |

Table 2: Pharmacokinetic and Pharmacodynamic Data of Selected NNAA-Containing Drugs

| Drug | Target | IC50/EC50 | Half-life (t½) | Bioavailability |

| Sitagliptin | DPP-4 | 26 nM | ~12.4 hours | ~87% |

| Semaglutide | GLP-1 Receptor | 0.38 nM | ~168 hours (7 days) | ~89% (subcutaneous) |